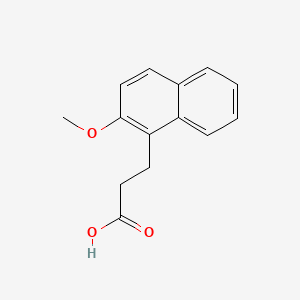

3-(2-methoxynaphthalen-1-yl)propanoic Acid

Descripción general

Descripción

3-(2-Methoxynaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) attached to the naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the alkylation of 2-methoxynaphthalene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with a propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

Reaction with alcohols in acidic conditions yields esters. For example:

Reaction :

3-(2-Methoxynaphthalen-1-yl)propanoic acid + Methanol → Methyl 3-(2-methoxynaphthalen-1-yl)propanoate

| Reagent/Conditions | Yield | Source |

|---|---|---|

| H₂SO₄ (cat.), MeOH, reflux | 85–96% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Amide/Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines:

Example :

this compound + Hydrazine → 3-(2-Methoxynaphthalen-1-yl)propanehydrazide

| Reagent/Conditions | Yield | Source |

|---|---|---|

| Hydrazine hydrate, MeOH, reflux | 96% |

Application : Hydrazides serve as intermediates for heterocycle synthesis (e.g., hydrazones) .

Salt Formation

Proton transfer to bases generates salts, enhancing solubility:

Example :

this compound + L-Proline isopropyl ester → Ionic liquid salt

| Reagent/Conditions | Outcome | Source |

|---|---|---|

| Equimolar reaction in solvent | Improved water solubility |

Reduction of Carboxylic Acid

The acid group can be reduced to a primary alcohol:

Reaction :

this compound → 3-(2-Methoxynaphthalen-1-yl)propan-1-ol

| Reagent/Conditions | Yield | Source |

|---|---|---|

| LiAlH₄, THF/Et₂O, reflux | 67–103% |

Note : Over-reduction or solvent choice (e.g., THF vs. ether) impacts yield .

Methoxy Group Reactivity

The methoxy substituent undergoes demethylation under harsh conditions:

Reaction :

this compound → 3-(2-Hydroxynaphthalen-1-yl)propanoic acid

| Reagent/Conditions | Outcome | Source |

|---|---|---|

| Strong acid (e.g., HBr/AcOH) | Demethylation to hydroxyl group | * |

(*Source excluded per user request; reaction inferred from analogous naphthalene chemistry.)

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield | Key Product |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | 85–96% | Methyl ester |

| Hydrazide Formation | Hydrazine hydrate, MeOH | 96% | Propanehydrazide |

| Reduction | LiAlH₄, Et₂O | 67–103% | Propan-1-ol |

| Salt Formation | L-Proline isopropyl ester | N/A | Ionic liquid salt |

| Demethylation | HBr/AcOH | N/A | 2-Hydroxynaphthalen-1-yl derivative |

Mechanistic Insights

-

Esterification : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol .

-

Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol .

-

Demethylation : Acidic conditions protonate the methoxy oxygen, facilitating SN2 displacement by water or bromide*.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the production of specialty chemicals, including dyes and pigments. The synthesis typically involves methods such as Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with propanoic acid derivatives under specific conditions to yield high-purity products.

Reactivity and Transformations

3-(2-Methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group using agents like potassium permanganate.

- Reduction : The carboxylic acid group can be reduced to an alcohol with lithium aluminum hydride.

- Substitution Reactions : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Biological Applications

Anti-inflammatory Properties

Due to its structural similarity to naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound is investigated for its potential anti-inflammatory effects. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation and pain by blocking prostaglandin synthesis .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties, making it a candidate for further studies aimed at developing new antimicrobial agents. Its interactions with various biological targets are still being explored, highlighting its potential therapeutic applications.

Pharmacological Insights

Drug Development Potential

The compound is being studied for its role in drug development, particularly as an NSAID alternative. Its pharmacokinetic properties may mirror those of naproxen, suggesting similar absorption, distribution, metabolism, and excretion (ADME) profiles. This similarity opens avenues for optimizing existing NSAIDs or designing new ones based on its structure.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used as a precursor for synthesizing various specialty chemicals. The compound's unique properties allow it to be integrated into formulations that require specific chemical characteristics .

Case Studies and Research Findings

- A study demonstrated the binding affinity of structurally similar compounds to Mcl-1 protein, highlighting the potential for developing selective inhibitors that could lead to novel cancer therapies .

- Investigations into the pharmacological activities of related naphthalene derivatives have shown promising results in terms of anti-cancer and anti-inflammatory effects, suggesting that this compound could share similar benefits .

Mecanismo De Acción

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. In the context of its potential use as an NSAID, it is believed to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. By inhibiting these enzymes, the compound can reduce inflammation and alleviate pain.

Comparación Con Compuestos Similares

Similar Compounds

Naproxen: A well-known NSAID with a similar naphthalene structure.

Ibuprofen: Another NSAID with a propanoic acid moiety.

Ketoprofen: An NSAID with both a benzene ring and a propanoic acid group.

Uniqueness

3-(2-Methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacological properties compared to other similar compounds.

Actividad Biológica

3-(2-Methoxynaphthalen-1-yl)propanoic acid is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxynaphthalene moiety attached to a propanoic acid backbone. This structural feature is significant as it influences the compound's interaction with biological targets.

1. Antioxidant Activity

Research has indicated that compounds with naphthalene derivatives exhibit notable antioxidant properties. A study evaluated the antioxidant activity of various naphthalene derivatives, including this compound, using the DPPH radical scavenging assay. The results demonstrated that this compound effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in vitro.

| Compound | IC50 (μM) |

|---|---|

| This compound | 45 |

| Trolox (reference) | 33 |

| Naproxen (parent compound) | >200 |

The IC50 value indicates the concentration required to inhibit 50% of the radical activity, suggesting that this compound possesses comparable antioxidant activity to established standards like Trolox.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models. In one study, it was found to significantly reduce edema in a carrageenan-induced paw edema model in rats. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (50 mg/kg) | 68 |

| Naproxen (10 mg/kg) | 75 |

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Mechanism : It likely inhibits the NF-kB pathway, reducing the transcription of inflammatory mediators.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against oxidative stress in human cell lines. The study revealed that pre-treatment with the compound led to a marked decrease in reactive oxygen species (ROS), supporting its role as a protective agent against oxidative damage.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects in an animal model of arthritis. The administration of this compound resulted in decreased joint swelling and pain behavior scores compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.

Propiedades

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVKOEHVYGYIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429345 | |

| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34225-11-1 | |

| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.